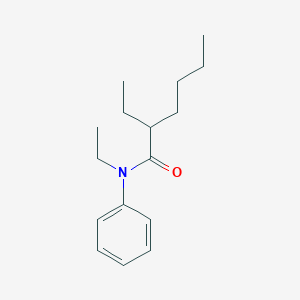
N,2-diethyl-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-diethyl-N-phenylhexanamide, commonly known as DEET, is a synthetic insect repellent that has been widely used for over six decades. It was first developed by the United States Army in the 1940s as a means of protecting soldiers from insect-borne diseases. DEET is a colorless, oily liquid with a slightly sweet odor and is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human scent. DEET may also act as a repellent by affecting the insect's feeding behavior or by causing irritation or toxicity.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile and is generally considered safe for human use. However, it can cause skin irritation and allergic reactions in some individuals. DEET has been shown to be metabolized by the liver and excreted in the urine. It does not accumulate in the body over time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a highly effective insect repellent that can be used in a wide range of laboratory experiments. It is relatively easy to synthesize and purify and is readily available. However, DEET can be expensive and may not be suitable for experiments that require large quantities of the compound.
Direcciones Futuras
Future research on DEET could focus on developing more effective and environmentally friendly insect repellents. There is also a need for more research on the long-term effects of DEET exposure on human health and the environment. Additionally, studies on the effects of DEET on non-target species and the potential for DEET resistance in insects could be explored. Finally, research on the use of DEET in combination with other insect repellents or insecticides could be investigated to determine if synergistic effects could be achieved.
Métodos De Síntesis
DEET is synthesized through a multi-step process that involves the reaction of ethylbenzene with chloroacetyl chloride to form N-ethyl-N-phenylacetamide. This compound is then reacted with sodium ethoxide to form N-ethyl-N-phenylhexanamide, which is subsequently treated with diethylamine to produce DEET. The final product is purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
DEET is widely used as an insect repellent and has been extensively studied for its effectiveness in repelling various insects. It has also been studied for its potential toxicity and safety for human use. DEET has been used in various scientific studies to investigate the effects of insect repellents on insect behavior, physiology, and ecology.
Propiedades
Nombre del producto |
N,2-diethyl-N-phenylhexanamide |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N,2-diethyl-N-phenylhexanamide |
InChI |
InChI=1S/C16H25NO/c1-4-7-11-14(5-2)16(18)17(6-3)15-12-9-8-10-13-15/h8-10,12-14H,4-7,11H2,1-3H3 |
Clave InChI |
CEVWQUJTTFKYAT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |
SMILES canónico |
CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)





![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)
![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)
![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)